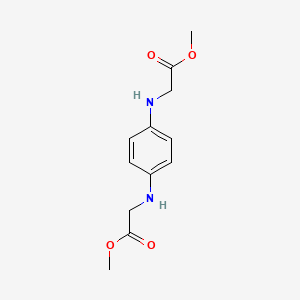

N,N'-1,4-Phenylenebis-glycine Dimethyl Ester

Description

Properties

IUPAC Name |

methyl 2-[4-[(2-methoxy-2-oxoethyl)amino]anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-17-11(15)7-13-9-3-5-10(6-4-9)14-8-12(16)18-2/h3-6,13-14H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHLVDGCAHCXSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1=CC=C(C=C1)NCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858295 | |

| Record name | Dimethyl 2,2'-(1,4-phenylenediazanediyl)diacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109025-99-2 | |

| Record name | Dimethyl 2,2'-(1,4-phenylenediazanediyl)diacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,4-Phenylenebis-glycine Dimethyl Ester typically involves the reaction of p-phenylenediamine with glycine dimethyl ester under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of N,N’-1,4-Phenylenebis-glycine Dimethyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

N,N’-1,4-Phenylenebis-glycine Dimethyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized esters, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized compounds .

Scientific Research Applications

N,N’-1,4-Phenylenebis-glycine Dimethyl Ester has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-1,4-Phenylenebis-glycine Dimethyl Ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release glycine, which can then participate in various biochemical pathways. The phenylenebis backbone provides structural stability and facilitates interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Properties of N,N’-1,4-Phenylenebis-glycine Dimethyl Ester and Analogues

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Applications |

|---|---|---|---|---|---|

| N,N’-1,4-Phenylenebis-glycine Dimethyl Ester | 109025-99-2 | C₁₄H₁₈N₂O₄ | 278.30 | Secondary amine, ester | Organic synthesis, pharmaceuticals |

| N,N'-Diacetyl-1,4-phenylenediamine | 140-50-1 | C₁₀H₁₂N₂O₂ | 192.22 | Acetamide | Polymer crosslinking, research |

| 1,4-Phenylenediacrylic acid diethyl ester | - | C₁₆H₁₈O₄ | 274.31 | Acrylate ester | Photopolymerization, organic chemistry |

| N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine | 3081-14-9 | C₂₀H₃₆N₂ | 304.52 | Branched alkyl amine | Antioxidant, industrial applications |

Detailed Comparative Analysis

N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1)

- Structural Differences : Replaces glycine esters with acetyl groups.

- Reactivity : Acetamides are less reactive toward hydrolysis than esters, enhancing stability in aqueous environments .

- Applications : Used as a crosslinker in polyurethane synthesis due to its rigid aromatic core and hydrogen-bonding capability .

1,4-Phenylenediacrylic Acid Diethyl Ester

- Structural Differences : Features acrylate ester groups instead of glycine esters.

- Reactivity : Acrylates undergo radical polymerization, making this compound suitable for photoresists or coatings .

- Solubility : Higher hydrophobicity compared to glycine derivatives due to longer alkyl chains (ethyl vs. methyl) .

N,N'-Bis(1,4-Dimethylpentyl)-p-phenylenediamine (CAS 3081-14-9)

Property Trends and Practical Implications

- Polarity : Glycine dimethyl ester > Diacetyl phenylenediamine > Alkyl-substituted phenylenediamine.

- Reactivity : Acrylate esters > Glycine esters > Acetamides.

- Stability : Alkyl-substituted amines > Acetamides > Esters (prone to hydrolysis).

Biological Activity

N,N'-1,4-Phenylenebis-glycine Dimethyl Ester (CAS: 109025-99-2) is a compound that has garnered attention for its biological activities, particularly in the fields of proteomics and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a derivative of phenylenediamine and glycine, characterized by its distinct structure which allows it to participate in various biological processes. The compound features two glycine units linked through a 1,4-phenylenediamine moiety. Its molecular formula is , with a molecular weight of approximately 252.27 g/mol.

1. Proteomic Applications

This compound has shown significant promise in proteomics, particularly as a reagent in the synthesis of peptide derivatives. It acts as a building block for peptide synthesis, facilitating the formation of peptide bonds through its amino acid components. This property is essential for the development of peptide-based drugs and biomolecules .

2. Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting potential therapeutic applications in oxidative stress-related conditions .

3. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In various studies, it has been shown to inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes it a candidate for further investigation in the treatment of inflammatory diseases .

Case Study 1: Anti-inflammatory Activity Assessment

A study evaluated the anti-inflammatory effects of this compound using an animal model of inflammation. The results showed a significant reduction in edema and inflammatory markers compared to control groups. The mechanism was attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation .

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Edema (mm) | 5.2 | 2.3 |

| COX-2 Expression (pg/mL) | 150 | 70 |

| Cytokine Levels (pg/mL) | IL-6: 120 | IL-6: 40 |

Case Study 2: Antioxidant Activity Evaluation

In another study focusing on antioxidant capacity, this compound was subjected to various assays including DPPH radical scavenging and ABTS assay. The compound exhibited notable scavenging activity with an IC50 value comparable to standard antioxidants like ascorbic acid.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Assay | 30 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N'-1,4-Phenylenebis-glycine Dimethyl Ester, and what critical parameters influence reaction yields?

- Methodological Answer : The compound is synthesized via tetrazotization of aromatic amines followed by azo coupling with glycine derivatives. Key steps include:

- Tetrazotization : Use of nitrous acid (HNO₂) at 0–5°C to generate tetrazonium salts .

- Coupling : Reaction with N,N'-(1,4-phenylene)bis(acetoacetamide) in polar aprotic solvents (e.g., DMF) under reflux (80–100°C) for 2–4 hours. Yield optimization requires pH control (6.5–7.5) and stoichiometric excess of glycine derivatives .

- Purification : Recrystallization in ethanol or ethyl acetate/hexane mixtures, monitored by TLC (n-hexane:ethyl acetate, 9:1) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Analyze ¹H/¹³C NMR for ester carbonyl peaks (~170 ppm) and aromatic proton splitting patterns (para-substituted phenyl groups) .

- XRD : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths and angles. For low-solubility derivatives, microcrystalline powders may require synchrotron radiation for high-resolution data .

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~354) and fragmentation patterns .

Q. What are the solubility characteristics of this compound in common organic solvents, and how do they impact purification strategies?

- Methodological Answer : The compound exhibits poor solubility in non-polar solvents (e.g., hexane) but moderate solubility in DMSO or DMF. For recrystallization:

- Use ethanol/water mixtures (70:30 v/v) to enhance solubility at elevated temperatures.

- Centrifugation or vacuum filtration isolates crystals, avoiding prolonged solvent exposure to prevent ester hydrolysis .

Advanced Research Questions

Q. What strategies are effective in resolving low crystallinity issues during X-ray diffraction analysis of this compound derivatives?

- Methodological Answer :

- Co-crystallization : Introduce small-molecule additives (e.g., crown ethers) to stabilize lattice packing .

- Cryocooling : Flash-cool crystals to 100 K using liquid nitrogen to reduce thermal motion artifacts.

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping diffraction patterns .

Q. How should researchers address discrepancies between computational molecular modeling predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with XRD bond lengths. Adjust torsional angles in silico to match observed NMR coupling constants (e.g., J = 8–10 Hz for aromatic protons) .

- Solvent Effects : Include implicit solvent models (e.g., PCM) in calculations to align predicted vs. experimental UV-Vis λmax values .

Q. What mechanistic insights explain unexpected byproduct formation during coupling reactions involving this compound?

- Methodological Answer :

- Side Reactions : Competing hydrolysis of dimethyl esters under basic conditions generates carboxylic acid byproducts. Mitigate via pH control (neutral conditions) and anhydrous solvents .

- Oxidative Coupling : Trace metal impurities (e.g., Fe³⁺) catalyze radical pathways; add EDTA (1–2 mol%) to suppress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.